molecular formula C20H13Br B6593084 9-(2-Bromophenyl)phenanthrene CAS No. 3582-48-7

9-(2-Bromophenyl)phenanthrene

Cat. No.: B6593084
CAS No.: 3582-48-7
M. Wt: 333.2 g/mol
InChI Key: LODVOONPIHMCPA-UHFFFAOYSA-N
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Description

9-(2-Bromophenyl)phenanthrene is a chemical compound with the molecular formula C20H13Br. It belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and consists of a phenanthrene core with a bromine atom attached to the ninth carbon position and a phenyl group attached to the second carbon position. This compound is known for its unique reactivity and fluorescence properties under ultraviolet light .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromophenyl)phenanthrene typically involves a Suzuki coupling reaction. One common method includes the reaction of 9-phenanthrene boronic acid with o-dibromobenzene in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)), sodium carbonate, and a mixture of tetrahydrofuran and toluene as solvents. The reaction is carried out under an inert atmosphere at 90°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 9-(2-Bromophenyl)phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-(2-Bromophenyl)phenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-Bromophenyl)phenanthrene involves its interaction with various molecular targets through its aromatic and bromine-substituted structure. The bromine atom can participate in halogen bonding, while the phenanthrene core can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding properties in different environments .

Comparison with Similar Compounds

Properties

IUPAC Name

9-(2-bromophenyl)phenanthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br/c21-20-12-6-5-11-18(20)19-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)19/h1-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODVOONPIHMCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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